molecular formula C6H7NO2S B13319804 2-(1,2-Thiazol-3-yl)propanoic acid

2-(1,2-Thiazol-3-yl)propanoic acid

Cat. No.: B13319804
M. Wt: 157.19 g/mol
InChI Key: VPNDUHMIKGPRRV-UHFFFAOYSA-N
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Description

2-(1,2-Thiazol-3-yl)propanoic acid is a heterocyclic organic compound featuring a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Thiazol-3-yl)propanoic acid typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or water .

Industrial Production Methods: Industrial production methods for thiazole derivatives, including this compound, often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Thiazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1,2-Thiazol-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Thiazol-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(1,2-thiazol-3-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-3-10-7-5/h2-4H,1H3,(H,8,9)

InChI Key

VPNDUHMIKGPRRV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NSC=C1)C(=O)O

Origin of Product

United States

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